Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ETHYL 2-OXO-1-(PHENYLMETHOXYCARBONYLMETHYL)CYCLOHEXANE-1-CARBOXYLATE involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form the intermediate, which is then reacted with phenylmethoxycarbonylmethyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
ETHYL 2-OXO-1-(PHENYLMETHOXYCARBONYLMETHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
ETHYL 2-OXO-1-(PHENYLMETHOXYCARBONYLMETHYL)CYCLOHEXANE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical reagent in life science research.
Industry: Used in the production of fine chemicals and other industrial applications
Mechanism of Action
The mechanism of action of ETHYL 2-OXO-1-(PHENYLMETHOXYCARBONYLMETHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
ETHYL 2-OXO-1-(PHENYLMETHOXYCARBONYLMETHYL)CYCLOHEXANE-1-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the phenylmethoxycarbonylmethyl group.
Ethyl 1-methyl-2-oxo-cyclohexane-1-carboxylate: Another related compound with a different substituent
Properties
CAS No. |
6343-03-9 |
---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 2-oxo-1-(2-oxo-2-phenylmethoxyethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22O5/c1-2-22-17(21)18(11-7-6-10-15(18)19)12-16(20)23-13-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3 |
InChI Key |
OUVGXOSUTHHIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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